molecular formula C23H32N6O6S B14251766 L-Tyrosyl-L-methionyl-L-histidyl-L-alanine CAS No. 496849-71-9

L-Tyrosyl-L-methionyl-L-histidyl-L-alanine

Cat. No.: B14251766
CAS No.: 496849-71-9
M. Wt: 520.6 g/mol
InChI Key: JUMBYDRKGUGCLH-VKOGCVSHSA-N
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Description

L-Tyrosyl-L-methionyl-L-histidyl-L-alanine is a synthetic peptide composed of four amino acids: tyrosine, methionine, histidine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-methionyl-L-histidyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, alanine, is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (histidine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: The deprotection and coupling steps are repeated for methionine and tyrosine.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-methionyl-L-histidyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-L-methionyl-L-histidyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-methionyl-L-histidyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar structural features but different biological activity.

    L-Histidyl-L-methionyl-L-arginyl-L-seryl-L-alanine: Another peptide with a different sequence and functional properties.

Uniqueness

L-Tyrosyl-L-methionyl-L-histidyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of tyrosine, methionine, histidine, and alanine allows for diverse interactions and applications not seen in other peptides.

Properties

CAS No.

496849-71-9

Molecular Formula

C23H32N6O6S

Molecular Weight

520.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C23H32N6O6S/c1-13(23(34)35)27-22(33)19(10-15-11-25-12-26-15)29-21(32)18(7-8-36-2)28-20(31)17(24)9-14-3-5-16(30)6-4-14/h3-6,11-13,17-19,30H,7-10,24H2,1-2H3,(H,25,26)(H,27,33)(H,28,31)(H,29,32)(H,34,35)/t13-,17-,18-,19-/m0/s1

InChI Key

JUMBYDRKGUGCLH-VKOGCVSHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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